molecular formula C20H20BrN3O3S2 B2474832 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325979-11-1

(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2474832
CAS No.: 325979-11-1
M. Wt: 494.42
InChI Key: MIHFDCRZWKHDIL-LSDHQDQOSA-N
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Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a sulfonyl group, which is a sulfur atom doubly bonded to two oxygen atoms .


Chemical Reactions Analysis

Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions to form triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

A study by Anuse et al. (2019) explored the antimicrobial potential of 2-aminobenzothiazole derivatives, showcasing their effectiveness against bacterial and fungal strains. This research highlights the relevance of benzothiazole derivatives in combating antimicrobial resistance.

Photodynamic Therapy Applications

The work of Pişkin et al. (2020) focuses on benzothiazole-based phthalocyanines with high singlet oxygen quantum yield. These compounds exhibit potential in photodynamic therapy, particularly for cancer treatment, due to their excellent photosensitizing properties.

Anti-arrhythmic Potential

Abdel‐Aziz et al. (2009) investigated the anti-arrhythmic activity of piperidine-based thiazole derivatives Abdel‐Aziz et al. (2009). Their findings suggest that these compounds could be potential candidates for treating arrhythmia.

Antihypertensive Agents

Research by Abdel-Wahab et al. (2008) on thiosemicarbazides and Schiff bases derived from benzothiazole revealed their effectiveness as antihypertensive agents. This indicates the broader therapeutic scope of benzothiazole derivatives in cardiovascular diseases.

Antibacterial and Antifungal Properties

Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their biological properties Shafi et al. (2021). The compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use in treating infections.

Microwave-Assisted Synthesis

A study by Saeed (2009) explored the microwave-assisted synthesis of benzothiazole derivatives. This method offers a more efficient and cleaner approach to synthesizing such compounds, beneficial for large-scale pharmaceutical applications.

Anticancer Applications

Tiwari et al. (2017) synthesized Schiff’s bases containing thiadiazole and benzamide groups and evaluated their anticancer activity Tiwari et al. (2017). These compounds showed promising potential against various human cancer cell lines.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including cytotoxic and antibacterial activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing efficient methods for its synthesis. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could potentially have interesting biological properties worth investigating .

Properties

IUPAC Name

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHFDCRZWKHDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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